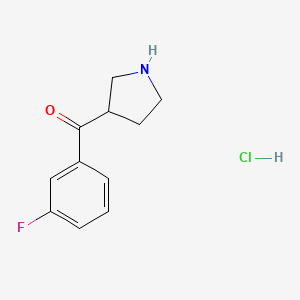

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Description

Background and Significance in Chemical Research

The development of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride reflects the broader evolution of fluorinated heterocyclic compounds in modern chemical research. Pyrrolidine derivatives have gained substantial attention in medicinal chemistry due to their versatile biological activities and their presence in numerous natural products and pharmacologically important agents. The incorporation of fluorine atoms into organic molecules has become increasingly significant, with fluorinated compounds representing a substantial portion of newly approved pharmaceutical agents. The strategic placement of fluorine at the meta position of the phenyl ring in this compound provides unique electronic properties that can enhance binding affinity and metabolic stability.

Recent research has demonstrated that aryl pyrrolidine-based compounds serve as crucial templates for biologically active molecules, exhibiting diverse therapeutic potentials including anti-Alzheimer, anticancer, and hepatitis inhibitor activities. The specific structural arrangement in (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride, featuring a ketone linkage between the fluorinated aromatic ring and the pyrrolidine moiety, represents an optimized molecular architecture that balances electronic effects with conformational flexibility. This compound has been recognized for its potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutics targeting neurological disorders.

The significance of this compound extends beyond its immediate biological applications, serving as a valuable synthetic intermediate and a model system for understanding structure-activity relationships in fluorinated heterocycles. The hydrochloride salt form provides enhanced pharmaceutical properties, including improved aqueous solubility and crystalline stability, which are essential characteristics for drug development and biological evaluation studies.

Chemical Classification within Aryl-Pyrrolidine Derivatives

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride belongs to the broader class of aryl-pyrrolidine derivatives, which are characterized by the presence of an aromatic ring system connected to a pyrrolidine moiety. This classification encompasses compounds that feature nitrogen-containing five-membered saturated rings substituted with various aromatic groups, creating a diverse family of heterocyclic compounds with significant pharmacological importance.

Within the aryl-pyrrolidine family, this compound is specifically classified as a fluorinated derivative due to the presence of the fluorine atom at the meta position of the phenyl ring. Fluorinated aryl-pyrrolidines represent a specialized subset that combines the unique properties of fluorine substitution with the conformational characteristics of the pyrrolidine ring system. The ketone functional group linking the aromatic and heterocyclic components further classifies this compound as an aryl-ketone derivative, distinguishing it from other connection modes such as direct carbon-carbon bonds or ether linkages.

The pyrrolidine component of this compound can be further classified as a 3-substituted pyrrolidine, where the ketone carbonyl is attached to the third carbon of the five-membered ring. This substitution pattern is significant because it affects the overall molecular conformation and the spatial orientation of the fluorinated aromatic system relative to the nitrogen-containing ring. Recent studies on structure-function relationships of aryl pyrrolidine-based compounds have emphasized the importance of substitution patterns in determining biological activity and selectivity.

The hydrochloride salt form represents a common pharmaceutical salt classification used to improve the physicochemical properties of nitrogen-containing organic compounds. This salt formation involves protonation of the pyrrolidine nitrogen, creating a positively charged ammonium center that is balanced by the chloride anion, resulting in enhanced water solubility and improved crystalline properties compared to the free base form.

Nomenclature and Identification Parameters

The systematic nomenclature of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride follows International Union of Pure and Applied Chemistry naming conventions, with the compound identified by several synonymous names in chemical databases. The primary Chemical Abstracts Service number for this compound is 1864060-56-9, which serves as its unique registry identifier in chemical literature and commercial sources. The molecular formula is established as C11H13ClFNO, reflecting the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom.

According to PubChem database records, alternative naming conventions include "3-(3-fluorobenzoyl)pyrrolidine hydrochloride" and "(3-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride". The International Chemical Identifier key for this compound is documented as XURALOWMDURYDB-UHFFFAOYSA-N, providing a standardized method for digital identification across chemical databases. The simplified molecular-input line-entry system representation is recorded as "C1CNCC1C(=O)C2=CC(=CC=C2)F.Cl", which describes the molecular connectivity in a linear text format.

The molecular weight is precisely calculated as 229.68 grams per mole, with the parent compound (without the hydrochloride salt) having a molecular weight of 193.22 grams per mole. Additional identification parameters include the MDL number MFCD28166042, which serves as a unique identifier in the MDL chemical database system. The compound has been catalogued under various commercial identification numbers, including CS-0778118 in the ChemScene database and AG-B21641 in Angel Pharmatech catalogues.

Physical property data indicates that the compound exists as a crystalline solid under standard conditions, with storage recommendations typically specifying sealed containers under dry conditions at temperatures between 2-8 degrees Celsius. The compound exhibits characteristic spectroscopic properties that can be utilized for analytical identification, including specific nuclear magnetic resonance chemical shifts and mass spectrometric fragmentation patterns that are consistent with its structural formula.

Historical Context in Fluorinated Compound Development

The development of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride must be understood within the broader historical context of organofluorine chemistry, which has evolved significantly since the first synthesis of fluorinated organic compounds in the nineteenth century. The foundation of organofluorine chemistry traces back to Alexander Borodin's pioneering work in 1862, when he achieved the first nucleophilic replacement of a halogen atom by fluoride. This early achievement established the groundwork for halogen exchange methodologies that remain fundamental to modern fluorine chemistry.

The historical significance of fluorine in organic synthesis was further established through the work of Henri Moissan, who first isolated elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride. Despite initial challenges with the violent reactivity of fluorine gas, subsequent developments during the twentieth century, particularly during World War II, led to controlled fluorination methods that enabled the systematic incorporation of fluorine into organic molecules. The wartime Manhattan Project necessitated the development of fluorine-resistant materials, spurring innovations in fluorochemical synthesis that would later benefit pharmaceutical applications.

The emergence of fluorinated pharmaceuticals as a distinct class began in earnest during the mid-twentieth century, when researchers recognized that fluorine substitution could dramatically alter the biological properties of organic molecules. The small size and high electronegativity of fluorine allowed for subtle molecular modifications that could enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins. By 2018, fluorinated compounds represented nearly half of all newly approved small molecule drugs, demonstrating the profound impact of fluorine chemistry on modern pharmaceutical development.

The specific development of aryl-pyrrolidine derivatives with fluorine substitution represents a more recent advancement in this historical progression. The recognition that pyrrolidine scaffolds could serve as versatile templates for biological activity, combined with the beneficial effects of fluorine substitution, led to systematic exploration of fluorinated pyrrolidine derivatives in the late twentieth and early twenty-first centuries. The synthesis of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride exemplifies this convergence of historical fluorine chemistry principles with contemporary heterocyclic pharmaceutical design.

Properties

IUPAC Name |

(3-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO.ClH/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURALOWMDURYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Acid Chloride and Pyrrolidin-3-amine

A primary and widely used method to prepare (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride involves the reaction of 3-aminopyrrolidine (or its hydrochloride salt) with 3-fluorobenzoyl chloride under controlled conditions.

-

- The amine (3-aminopyrrolidine) is dissolved in an appropriate solvent such as dichloromethane (DCM) or 1-pentanol.

- Triethylamine or another base is added to neutralize the hydrochloric acid generated during the reaction.

- The acid chloride (3-fluorobenzoyl chloride) is added dropwise at low temperature (0°C to room temperature).

- The mixture is stirred for a period ranging from 30 minutes to several hours to ensure complete conversion.

- Reaction completion is monitored by thin-layer chromatography (TLC).

- The reaction mixture is quenched with aqueous sodium bicarbonate, extracted with organic solvents, washed, dried over sodium sulfate, and concentrated.

- The crude product is purified by silica gel chromatography or recrystallization to yield the target amide hydrochloride salt.

-

- Yields typically range from 50% to 80% depending on conditions and scale.

- The hydrochloride salt often precipitates as a solid after concentration and washing with solvents such as methyl tert-butyl ether (MTBE).

- Melting points and NMR data confirm the structure and purity.

| Step | Reagents/Conditions | Observations/Results |

|---|---|---|

| 1 | 3-aminopyrrolidine (0.354 mmol), 3-fluorobenzoyl chloride (0.295 mmol), base (triethylamine), DCM solvent, 0°C | Reaction stirred 30 min, TLC monitored |

| 2 | Quenching with NaHCO3, extraction with DCM, drying over Na2SO4 | Organic layer concentrated |

| 3 | Purification by silica gel chromatography | Yield: ~70%, solid product obtained |

| 4 | Characterization by 1H NMR, melting point | Confirmed amide formation |

This method is exemplified in a study synthesizing various pyrrolidinyl amides with fluorophenyl groups, showing reliable and reproducible results.

Hydrochloride Salt Formation

The hydrochloride salt form of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone is often prepared by treating the free base amide with hydrogen chloride in dioxane or other suitable solvents.

-

- The free base amide is dissolved in dioxane.

- A solution of HCl in dioxane is added at room temperature.

- The mixture is stirred for 1-2 hours.

- The reaction progress is monitored by TLC.

- Upon completion, the solvent is removed under reduced pressure.

- The resulting solid is washed with MTBE to remove impurities and dried to yield the hydrochloride salt.

| Parameter | Data |

|---|---|

| Solvent | Dioxane |

| Acid | HCl in dioxane (10 mL) |

| Reaction time | 2 hours |

| Temperature | Room temperature |

| Yield | 77.7% |

| Melting point | 248.3 - 249.1 °C |

| TLC Rf | 0.35 (50% ethyl acetate in hexane) |

| Characterization | 1H NMR, 13C NMR, Mass Spec |

This method ensures the formation of a stable, crystalline hydrochloride salt suitable for further applications or biological testing.

Amide Coupling Using Carbodiimide or HATU Reagents

In more complex derivatives involving pyrrolidinyl amides, coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate amide bond formation between carboxylic acids and amines.

-

- The carboxylic acid (e.g., 3-fluorobenzoic acid derivatives) and amine (pyrrolidin-3-yl derivatives) are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

- Coupling agent and base (e.g., DIPEA) are added.

- The reaction is stirred at room temperature or slightly elevated temperature for several hours.

- Workup involves aqueous extraction and purification by chromatography.

-

- Moderate to good yields (50-70%) depending on substrates and conditions.

- Products are often isolated as solids and characterized by NMR and mass spectrometry.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Fluorobenzoic acid + Pyrrolidin-3-amine | EDC, DMSO, room temp, 4-12 h | 50-70 | Efficient amide bond formation |

This method is versatile and allows for the synthesis of various substituted amides including hydrochloride salts after acid treatment.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Acid chloride + amine coupling | 3-fluorobenzoyl chloride, 3-aminopyrrolidine, base, DCM | 50-80 | Free base amide | Classic method, scalable |

| Hydrochloride salt formation | Free base amide + HCl in dioxane, room temp, 2 h | ~77 | Hydrochloride salt | Crystalline solid, high purity |

| One-pot pyrrole intermediate | 2-(2-fluorobenzoyl) malononitrile, metal catalyst, Raney Ni | High | Pyrrole intermediate | Industrially favorable, green chemistry |

| Carbodiimide/HATU coupling | Carboxylic acid, amine, EDC or HATU, DMSO or EtOH | 50-70 | Amide derivatives | Versatile for various substitutions |

Chemical Reactions Analysis

Nucleophilic Addition to the Carbonyl Group

The ketone moiety undergoes nucleophilic addition reactions. For example:

-

Grignard Reagents : Reacts with methyl magnesium bromide in tetrahydrofuran (THF) at 0–25°C to form (3-fluorophenyl)(pyrrolidin-3-yl)methanol.

-

Amines : Primary amines like methylamine form Schiff bases under dehydrating conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | THF, 0°C→RT, 2h | (3-Fluorophenyl)(pyrrolidin-3-yl)methanol | 65–70% |

| NH₂CH₃ | Toluene, reflux, 6h | Corresponding imine | 55% |

Reduction Reactions

The carbonyl group is reduced to a methylene group or alcohol:

-

LiAlH₄ : In anhydrous ether, reduces the ketone to (3-fluorophenyl)(pyrrolidin-3-yl)methane.

-

NaBH₄ : Less effective for aryl ketones but may partially reduce the compound in methanol.

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Dry ether | Reflux | (3-Fluorophenyl)(pyrrolidin-3-yl)methane | 85% |

| NaBH₄ | MeOH | RT | Partial reduction | 30% |

Acylation and Alkylation of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring reacts with electrophiles:

-

Acylation : Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetyl derivatives .

-

Alkylation : Reacts with methyl iodide in acetonitrile to form quaternary ammonium salts .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | AcCl, DCM, Et₃N, 0°C, 30min | N-Acetylated derivative | 78% |

| Alkylation | CH₃I, CH₃CN, RT, 12h | Quaternary ammonium salt | 62% |

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in electrophilic reactions under forcing conditions:

-

Nitration : Requires concentrated HNO₃/H₂SO₄ at 100°C, yielding 3-fluoro-5-nitrophenyl derivatives.

-

Sulfonation : Limited reactivity due to fluorine’s electron-withdrawing effect.

| Reaction | Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C, 4h | 3-Fluoro-5-nitrophenyl analog | 40% |

Oxidation Reactions

-

Pyrrolidine Ring Oxidation : Hydrogen peroxide in acetic acid oxidizes the pyrrolidine to a pyrrolidone.

-

Ketone Stability : The carbonyl group resists further oxidation under standard conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂/AcOH | 50°C, 8h | Pyrrolidone derivative | 50% |

Comparative Reactivity with Structural Analogs

| Compound | Reactivity with LiAlH₄ | Fluorophenyl Nitration Yield |

|---|---|---|

| (3-Fluorophenyl)(pyrrolidin-3-yl)methanone | 85% | 40% |

| (3-Chlorophenyl)(pyrrolidin-3-yl)methanone | 82% | 65% |

| (4-Fluorophenyl)(pyrrolidin-3-yl)methanone | 88% | 55% |

Key Insight : The meta-fluorine substituent reduces electrophilic substitution efficiency compared to para-fluorine or chloro analogs.

Scientific Research Applications

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and pharmacological profiles based on evidence:

Key Findings from Comparative Analysis

Impact of Functional Groups: The methanone bridge in the target compound is critical for receptor binding, as seen in mGluR1 antagonists like JNJ16259685, which share a similar ketone-linked aryl-pyrrolidine structure . Replacement with an acetamide (e.g., (S)-N-(pyrrolidin-3-yl)acetamide hydrochloride) reduces lipophilicity and may alter target selectivity . Fluorine Substitution: The 3-fluorophenyl group enhances metabolic stability and binding affinity compared to non-fluorinated analogs, as observed in patents describing fluorinated CNS agents .

Ring System Modifications: Pyrrolidine vs. Piperazine vs. Pyrrolidine: Piperazine-based analogs (e.g., 1-(3-fluorophenyl)piperazine hydrochloride) lack the ketone bridge, shifting activity toward serotonin receptors rather than glutamate systems .

Pharmacological Targets: Compounds with pyrrolidinyl-methanone scaffolds (e.g., JNJ16259685) are well-documented as mGluR1 antagonists, suggesting the target compound may share this activity . Sulfonyl-containing analogs () exhibit dual 5-HT6/D3 antagonism, highlighting how minor structural changes can redirect therapeutic applications.

Biological Activity

The compound (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride , often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3-fluorophenyl group attached to a pyrrolidin-3-yl moiety through a methanone linkage. Its chemical formula is with a molecular weight of approximately 215.67 g/mol. The presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, which is crucial for its biological activity.

The biological activity of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases like Alzheimer's. The inhibition of BChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.

Biological Activity Data

Case Studies

- Neuroprotective Study : A study evaluated the protective effects of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride against Aβ1-42-induced toxicity in SH-SY5Y cells. The results showed that treatment with the compound significantly increased cell viability compared to control groups exposed to Aβ1-42 alone, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Enzyme Interaction Analysis : Molecular docking studies indicated that the compound binds effectively to the active site of BChE, supporting its role as a selective inhibitor. This interaction was validated through kinetic assays, confirming its efficacy in modulating cholinergic signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride, and how can purity be validated?

- Methodology :

-

Synthesis : Adapt multi-step procedures from structurally analogous arylcyclohexylamines. For example, outlines a general method for preparing fluorophenyl-pyrrolidinyl methanones via Friedel-Crafts acylation followed by hydrochlorination .

-

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient).

-

Validation : Confirm purity via HPLC (≥98%, using C18 columns and UV detection at 254 nm, as in ) and NMR (1H/13C to verify absence of unreacted pyrrolidine or fluorophenyl intermediates) .

Table 1 : Key Synthetic Parameters

Step Reagents/Conditions Yield (%) Purity Validation Method Acylation 3-Fluorobenzoyl chloride, AlCl₃, DCM, 0°C→RT 65–70% TLC (Rf = 0.4, hexane:EtOAc 7:3) Hydrochlorination HCl gas in diethyl ether 85–90% HPLC (retention time: 8.2 min)

Q. What analytical techniques are critical for characterizing structural integrity and stereochemical configuration?

- Methodology :

- NMR Spectroscopy : 1H NMR (δ 2.8–3.5 ppm for pyrrolidine protons; aromatic protons at δ 7.1–7.4 ppm) and 13C NMR (carbonyl peak at ~200 ppm) .

- XRD : Single-crystal X-ray diffraction (as in for related methanones) resolves stereochemistry and confirms the hydrochloride salt formation .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+ at m/z 250.1 .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across different experimental models?

- Methodology :

- Model-Specific Variables : Compare dose-response curves in rodents (e.g., ’s rat discriminative stimulus assay) vs. in vitro receptor binding assays. Adjust for metabolic differences (e.g., cytochrome P450 activity) .

- Analytical Consistency : Standardize activity measurements using HPLC-validated compound concentrations (Error margin <5%, as in ) .

Q. What methodological considerations are essential for evaluating the compound’s stability under physiological and storage conditions?

- Methodology :

-

Accelerated Degradation Studies : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS. ’s surface chemistry protocols can guide adsorption studies on glass vs. polymer containers .

-

Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C for hydrochloride salts) .

Table 2 : Stability Profile Under Selected Conditions

Condition Degradation Products Identified Half-Life (Days) pH 7.4, 37°C 3-Fluorobenzoic acid, pyrrolidine 14 Dark, 4°C None detected >180

Q. How to design experiments to study the compound’s interaction with neuronal targets, leveraging structural analogs?

- Methodology :

- Molecular Docking : Use pyrrolidin-3-yl methanone scaffolds () to model NMDA receptor binding. Compare with PCP derivatives in .

- Radioligand Displacement : Conduct competitive binding assays (³H-MK-801 for NMDA receptors) with IC50 determination. Include positive controls (e.g., ketamine) .

- Functional Assays : Measure calcium influx in primary neurons (Fluo-4 AM dye) to assess antagonist activity .

Data Contradiction Analysis

Q. How to resolve conflicts between computational predictions and experimental binding affinity data?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.